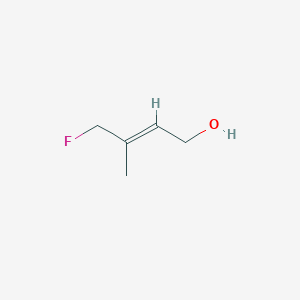

4-Fluoro-3-methylbut-2-en-1-ol

Description

Significance of Fluorine in Contemporary Organic Chemistry

Fluorine's prominent role in modern organic and medicinal chemistry stems from its unique atomic properties. As the most electronegative element, its introduction into an organic molecule can profoundly alter the compound's physical, chemical, and biological characteristics. tandfonline.comsoci.org The substitution of hydrogen with fluorine, an atom of comparable size, can lead to significant changes in molecular conformation, pKa, metabolic stability, and binding affinity to biological targets. tandfonline.combohrium.com

In medicinal chemistry, the introduction of fluorine is a widely used strategy to enhance the efficacy of drug candidates. bohrium.com It can block sites of metabolic degradation, thereby increasing the compound's stability and bioavailability. bohrium.com Furthermore, the strong electron-withdrawing nature of fluorine can modulate the acidity or basicity of nearby functional groups, which in turn can influence a molecule's pharmacokinetic profile and its interactions with protein targets. bohrium.comacs.org The ability of fluorine to participate in favorable protein-ligand interactions further enhances its utility in drug design. bohrium.com It is estimated that approximately 20% of all pharmaceuticals and 35% of agrochemicals contain fluorine, underscoring the element's importance. soci.org

The table below summarizes the key effects of fluorine incorporation in organic molecules:

| Property Affected | Impact of Fluorine Substitution |

| Metabolic Stability | Often increased by blocking metabolically labile sites. bohrium.com |

| Acidity/Basicity (pKa) | Significantly altered due to strong inductive effects. bohrium.comacs.org |

| Lipophilicity | Can be increased, affecting membrane permeability. bohrium.com |

| Molecular Conformation | Can be altered, influencing binding to target proteins. bohrium.com |

| Binding Affinity | Can be enhanced through various non-covalent interactions. tandfonline.combohrium.com |

Role of Allylic Alcohols as Versatile Building Blocks in Organic Synthesis

Allylic alcohols are a crucial class of compounds in organic synthesis, serving as versatile intermediates for the construction of complex molecules. nih.govrsc.org Their utility stems from the presence of two reactive functional groups: a hydroxyl group and an adjacent carbon-carbon double bond. This arrangement allows for a wide array of chemical transformations, enabling chemists to introduce new functional groups and build molecular complexity. nih.gov

These compounds are valuable precursors in a variety of synthetic operations. rsc.orgsemanticscholar.org For instance, they can undergo catalytic asymmetric epoxidation to produce chiral epoxy alcohols, which are themselves important building blocks. Other key transformations include directed hydroxylations, reductions, and various carbon-carbon bond-forming reactions. nih.gov Palladium-catalyzed reactions, in particular, have proven to be powerful methods for the functionalization of allylic alcohols. organic-chemistry.org The development of catalytic asymmetric methods for the synthesis of enantioenriched allylic alcohols has further expanded their importance in the synthesis of natural products and potential therapeutic agents. nih.gov

Contextualization of 4-Fluoro-3-methylbut-2-en-1-ol within the Landscape of Fluorinated Organic Molecules

This compound is a member of the fluorinated allylic alcohol family, a class of compounds that are recognized as valuable building blocks and important structural motifs in both organic and pharmaceutical chemistry. rsc.org The presence of both a fluorine atom and an allylic alcohol functionality within the same molecule bestows it with a unique chemical reactivity profile. The fluorine atom can influence the reactivity of the nearby double bond and hydroxyl group, potentially leading to novel synthetic transformations.

The synthesis of fluorinated allylic alcohols has been an area of active research, with various methods being developed to access these valuable compounds. rsc.org These methods include the nucleophilic addition of Grignard reagents to fluoroacrylic acid derivatives and photoinduced decarboxylative cross-coupling reactions. rsc.org The development of efficient and stereoselective methods for the synthesis of fluorinated allylic alcohols is crucial for unlocking their full potential in synthetic applications. rsc.orgrsc.org

Overview of Research Trajectories for this compound

While broad research exists on the synthesis and utility of fluorinated allylic alcohols as a class, specific research focusing exclusively on this compound is more limited. rsc.orgthieme-connect.comdiva-portal.org However, the existing body of work on related structures provides a clear indication of its potential research trajectories. Current research on fluorinated allylic alcohols often centers on developing new synthetic methodologies for their preparation with high stereoselectivity. rsc.orgrsc.org

Furthermore, investigations into the unique reactivity of these compounds are ongoing. thieme-connect.comresearchgate.net For example, studies on the Overman rearrangement of secondary 2-fluoroallylic alcohols have been conducted to synthesize fluorinated primary allylic amines. thieme-connect.com Research into the iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols has also been explored as a route to chiral 1,2-fluorohydrins. diva-portal.org Given these trends, future research on this compound will likely involve its use as a substrate in the development of new synthetic methods and as a building block in the synthesis of complex, biologically active molecules. Its specific substitution pattern may offer unique advantages in terms of reactivity and selectivity in these transformations.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-fluoro-3-methylbut-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c1-5(4-6)2-3-7/h2,7H,3-4H2,1H3/b5-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGCWLDRGIJPGL-GORDUTHDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89181-47-5 | |

| Record name | 4-fluoro-3-methylbut-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 3 Methylbut 2 En 1 Ol and Analogous Fluorinated Allylic Systems

Direct Fluorination Strategies for Allylic Alcohol Substrates

Direct fluorination of allylic alcohols presents a straightforward approach to synthesizing fluoroallylic compounds. This typically involves the use of an electrophilic fluorinating agent that can react with the double bond of the allylic alcohol.

One common method involves the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. rsc.org A notable, catalyst-free approach allows for the fluorination of allylic alcohols by simply reacting the substrate with commercial NFSI, open to the air. rsc.org This method has been shown to be general for a range of allylic alcohols. rsc.org For instance, the reaction of cyclic allylic alcohols can lead to the formation of functionalized Z-fluoroalkenes through the cleavage of a carbon-carbon bond. rsc.org

Another strategy for direct fluorination involves the use of chiral anion phase-transfer catalysis. acs.org While initial attempts to fluorinate cinnamyl alcohol using established conditions resulted in a racemic product, the in situ generation of a directing group proved crucial for achieving high enantioselectivity. acs.org This approach has been successfully applied to a range of acyclic substrates, yielding highly enantioenriched α-fluoro homoallylic alcohols. acs.org

The choice of solvent can also play a critical role in the direct substitution of allylic alcohols. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to promote the direct allylic substitution reaction with various nucleophiles. acs.org These reactions proceed under mild conditions and are believed to involve a carbocationic intermediate. acs.org

| Fluorinating Agent | Substrate Type | Key Features |

| N-Fluorobenzenesulfonimide (NFSI) | Cyclic and acyclic allylic alcohols | Catalyst-free, can lead to C-C bond cleavage and formation of Z-fluoroalkenes. rsc.org |

| Selectfluor with Chiral Anion Phase-Transfer Catalyst | Acyclic allylic alcohols | Requires in situ directing group for high enantioselectivity. acs.org |

| Various (in HFIP/TFE) | Allylic alcohols | Solvent-promoted direct substitution, proceeds via a carbocationic intermediate. acs.org |

Multistep Synthesis from Precursors Bearing a Fluoro Group

An alternative to direct fluorination is the construction of the target molecule from smaller, already fluorinated building blocks. This approach can offer greater control over the final structure and stereochemistry.

Approaches Involving Carbon-Chain Elongation and Functional Group Interconversion

The synthesis of complex fluorinated molecules often relies on the principles of carbon-chain elongation and functional group interconversion. beilstein-journals.orgfiveable.me These strategies allow for the construction of the carbon skeleton and the introduction or modification of functional groups in a stepwise manner.

Carbon-chain elongation can be achieved through various methods, including the use of Grignard reagents with carbon dioxide to form a carboxylic acid, which can then be reduced to a primary alcohol. libretexts.org This sequence effectively adds one carbon atom to the chain. libretexts.org Nature itself provides blueprints for carbon chain elongation, such as the pathways for producing 2-ketoacids and fatty acids. nih.gov Synthetic pathways can be engineered to mimic this, for example, by using enzymes from leucine (B10760876) biosynthesis to recursively extend the carbon chain of 2-ketoacids. nih.gov

Functional group interconversions are fundamental transformations in organic synthesis. fiveable.me For instance, an alcohol can be converted to an alkyl halide, which can then be used to form a Grignard reagent for subsequent carbon-carbon bond formation. libretexts.org The oxidation of alcohols to aldehydes, ketones, or carboxylic acids, and the reduction of these carbonyl compounds back to alcohols are common and crucial interconversions. ucd.ie

Synthesis from Halogenated Butene Precursors

Halogenated butenes serve as versatile precursors for the synthesis of fluorinated allylic alcohols. A regioselective protocol has been established for the synthesis of substituted allylic chlorides, bromides, and fluorides from allylic alcohols. acs.org These allylic halides can then undergo a Current time information in Bangalore, IN.nih.gov-proton shift catalyzed by a base like triazabicyclodecene (TBD) to yield vinyl halides. acs.org

For example, a palladium-catalyzed cross-coupling reaction of 3-bromo-3,3-difluoropropene with organoborons provides a route to gem-difluoroallylated compounds with high regioselectivity. organic-chemistry.org This highlights the utility of halogenated propene and butene derivatives in constructing fluorinated allylic systems.

Asymmetric and Stereoselective Synthetic Approaches for 4-Fluoro-3-methylbut-2-en-1-ol Isomers

Controlling the stereochemistry during the synthesis of fluorinated allylic alcohols is crucial, as different isomers can exhibit distinct biological activities.

Chiral Catalysis in Fluoroallylic Alcohol Synthesis

Chiral catalysts have been instrumental in developing enantioselective methods for the synthesis of fluoroallylic alcohols. One notable approach employs a chiral phosphoric acid catalyst in the fluorination of allylic alcohols, using aryl boronic acids as transient directing groups. nih.gov The enantioselectivity of this reaction is highly dependent on the structure of both the chiral phosphoric acid and the aryl boronic acid. nih.gov By carefully selecting the catalyst system, it is possible to produce either enantiomer of the product with high enantioselectivity. nih.gov

Iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols represents another powerful method for accessing chiral 1,2-fluorohydrins. rsc.org Using an azabicyclo thiazole-phosphine iridium complex, a variety of aromatic, aliphatic, and heterocyclic fluorinated compounds can be hydrogenated to their corresponding chiral alcohols in excellent yields and enantioselectivities. rsc.org

Cooperative catalysis involving a palladium(II) complex and a chiral norbornene has been used for the asymmetric synthesis of chiral fluorenols from racemic secondary ortho-bromobenzyl alcohols. nih.gov This enantioconvergent process demonstrates the power of combining multiple catalytic cycles to achieve high enantioselectivity. nih.gov

| Catalytic System | Reaction Type | Key Features |

| Chiral Phosphoric Acid / Aryl Boronic Acid | Enantioselective Fluorination | Enantioselectivity is tunable by modifying both the chiral catalyst and the achiral directing group. nih.gov |

| Iridium-Azabicyclo Thiazole-Phosphine Complex | Asymmetric Hydrogenation | Effective for a broad range of fluorinated allylic alcohols, providing high yields and enantioselectivities. rsc.org |

| Palladium(II) / Chiral Norbornene | Enantioconvergent Synthesis | Transforms racemic starting materials into a single enantiomer of the product. nih.gov |

Diastereoselective and Enantioselective Pathways

Diastereoselective and enantioselective pathways are often intertwined in the synthesis of complex molecules with multiple stereocenters. For example, the Simmons-Smith cyclopropanation of a fluoroallyl alcohol derivative obtained from (R)-2,3-O-isopropylidene glyceraldehyde proceeds with high diastereoselectivity (>98% de). jst.go.jp

A highly diastereoselective synthesis of (Z)-2-fluoroallylic alcohols can be achieved via a Nozaki-Hiyama-Kishi-type reaction. capes.gov.br This method provides a straightforward route to these valuable building blocks.

Enantioselective fluorination has also been used to synthesize both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol, a valuable building block in medicinal chemistry. nih.gov This was achieved using a modified cinchona alkaloid catalyst. nih.gov

Furthermore, the development of enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids and a chiral dioxaborolane ligand provides access to a variety of structurally diverse chiral fluorocyclopropanes, which can serve as precursors to more complex chiral fluorinated molecules. scholaris.caresearchgate.net

Catalytic Strategies in the Synthesis of Fluorinated Allylic Alcohols

The introduction of fluorine into allylic alcohols, such as this compound, is a significant transformation in organic synthesis, providing access to valuable building blocks for pharmaceuticals and agrochemicals. rsc.org Catalytic methods are paramount in achieving high efficiency, regio-, and enantioselectivity. Various catalytic systems have been developed, primarily revolving around transition metals and phase-transfer catalysis.

Transition-metal catalysis has been a cornerstone in the development of allylic fluorination reactions. acs.org Palladium-catalyzed methods, for instance, have been effectively used for the C-F bond formation from allylic chlorides and p-nitrobenzoates. beilstein-journals.org Doyle and coworkers developed a palladium(0) catalyst with a Trost bisphosphine ligand to fluorinate cyclic allylic chlorides using silver fluoride (B91410) (AgF). beilstein-journals.org This methodology was later expanded to the highly regio- and enantioselective fluorination of acyclic allylic chlorides. beilstein-journals.org Similarly, Gouverneur et al. explored the use of tetrabutylammonium (B224687) fluoride (TBAF) as a fluoride source in palladium-catalyzed reactions of allyl p-nitrobenzoates. beilstein-journals.org

Iridium catalysis has also emerged as a powerful tool. An efficient azabicyclo thiazole-phosphine iridium complex has been utilized for the asymmetric hydrogenation of fluorinated allylic alcohols to prepare chiral 1,2-fluorohydrins with excellent yields and enantioselectivities. rsc.org Furthermore, iridium-catalyzed enantioselective allylation of functionalized monofluorinated methylene (B1212753) derivatives provides access to fluorinated branched allylic products with high regio- and enantioselectivities. rsc.org Another approach involves the use of an iridium catalyst in conjunction with ethyl trifluoroacetate (B77799) (Et3N·3HF) for the fluorination of trichloroacetimidates, which yields branched allylic fluorides with complete regioselectivity. organic-chemistry.org

Chiral anion phase-transfer catalysis represents another sophisticated strategy for the enantioselective fluorination of allylic alcohols. acs.orgscispace.com This method utilizes a lipophilic chiral phosphate (B84403) salt to activate an electrophilic fluorine source, such as Selectfluor, through ion exchange. scispace.com The resulting chiral ion pair then acts as the active fluorinating species. A key innovation in this area is the in situ generation of a directing group, which has proven crucial for achieving high enantiocontrol in the fluorination of a range of acyclic substrates to produce highly enantioenriched α-fluoro homoallylic alcohols. acs.orgscispace.com

| Catalyst System | Substrate Type | Fluoride Source | Key Features | Reference |

|---|---|---|---|---|

| Palladium(0) / Trost Ligand | Allylic Chlorides | AgF | Effective for cyclic and acyclic substrates; high regio- and enantioselectivity. | beilstein-journals.org |

| Palladium(0) | Allyl p-nitrobenzoates | TBAF(t-BuOH)₄ | Mild conditions for synthesis of 2- and 3-arylpropenyl fluorides. | beilstein-journals.org |

| Iridium / Azabicyclo Thiazole-Phosphine Ligand | Fluorinated Allylic Alcohols | H₂ (Hydrogenation) | Asymmetric hydrogenation to produce chiral 1,2-fluorohydrins. | rsc.org |

| Iridium / Chiral Diene Ligand | Racemic Allylic Electrophiles | Et₃N·3HF | Asymmetric fluorination with excellent enantioselectivity. | researchgate.net |

| Chiral Phosphate Salt (Phase-Transfer Catalyst) | Allylic Alcohols | Selectfluor | Enantioselective fluorination via chiral anion phase-transfer; uses an in situ directing group. | acs.orgscispace.com |

| Copper Complexes | Internal Allylic Bromides | Et₃N·3HF | Achieved with high catalyst loading. | beilstein-journals.org |

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry, such as atom economy, use of safer reagents, and energy efficiency, are increasingly influencing the design of synthetic routes for fluorinated compounds. rsc.orgcas.cn The development of sustainable methods for producing this compound and its analogs is crucial for minimizing environmental impact. cas.cn

One significant advancement is the development of catalyst-free fluorination reactions. Researchers have discovered that N-fluorobenzenesulfonimide (NFSI) can induce an unconventional cleavage of the carbon-carbon bond in allylic alcohols under catalyst-free conditions, open to the air. rsc.orgresearchgate.net This operationally simple procedure allows for the synthesis of a wide array of functionalized Z-fluoroalkenes from readily available allylic alcohols with high yield and selectivity. rsc.orgresearchgate.net The avoidance of a metal catalyst simplifies purification and reduces toxic waste.

Photochemistry offers another sustainable pathway. A practical and robust method for the synthesis of fluorinated allylic alcohols involves a photoinduced decarboxylative and dehydrogenative cross-coupling of α-fluoroacrylic acids with various alcohols. rsc.org This reaction proceeds under mild conditions and demonstrates high Z-stereoselectivity. rsc.org The feasibility of this strategy for large-scale synthesis and late-stage functionalization of bioactive molecules highlights its potential for greener manufacturing processes. rsc.org

The direct conversion of C-H bonds to C-F bonds is an ideal synthetic strategy from a green chemistry perspective as it minimizes pre-functionalization steps and waste generation. rsc.org While direct fluorination of unactivated C(sp³)–H bonds remains challenging, significant progress has been made in the fluorination of activated positions, such as allylic C-H bonds. rsc.org These catalytic methods contribute to more sustainable processes by improving atom economy and reducing the number of synthetic steps required. rsc.org

| Method | Reagents/Conditions | Green Chemistry Principle(s) | Key Advantages | Reference |

|---|---|---|---|---|

| Catalyst-Free Fluorination | N-fluorobenzenesulfonimide (NFSI), gentle heating, open to air | Catalyst-free, operational simplicity | Produces functionalized Z-fluoroalkenes with high selectivity; avoids metal catalysts. | rsc.orgresearchgate.net |

| Photoinduced Cross-Coupling | α-Fluoroacrylic acids, alcohols, light | Energy efficiency (uses light), mild conditions | High Z-stereoselectivity; applicable to gram-scale and late-stage modification. | rsc.org |

| Direct C-H Fluorination | Catalytic systems, fluorinating agent | Atom economy, reduced synthetic steps | Ideal for selective insertion of fluorine, minimizing waste from pre-functionalization. | rsc.org |

Chemical Reactivity and Transformation Pathways of 4 Fluoro 3 Methylbut 2 En 1 Ol

Reactions Involving the Hydroxyl Functional Group

The primary alcohol functionality in 4-Fluoro-3-methylbut-2-en-1-ol is a versatile site for a variety of chemical modifications.

The hydroxyl group can be readily converted into other functional groups through derivatization reactions.

Etherification: In the presence of a strong base, such as sodium hydride, the alcohol can be deprotonated to form an alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to yield the corresponding ether.

Esterification: The compound can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. Alternatively, reaction with a more reactive acyl halide or anhydride (B1165640) in the presence of a base (like pyridine) provides a more rapid and often higher-yielding route to the ester.

Table 1: Examples of Derivatization Reactions

| Reaction Type | Reagents | Product |

|---|

Oxidation and Reduction Pathways

The primary alcohol can undergo controlled oxidation to yield either an aldehyde or a carboxylic acid.

Oxidation: The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will selectively oxidize the primary alcohol to an aldehyde, yielding 4-fluoro-3-methylbut-2-enal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will lead to the formation of the corresponding carboxylic acid, 4-fluoro-3-methylbut-2-enoic acid.

Reduction: While the hydroxyl group itself is not typically reduced, its conversion to a better leaving group, such as a tosylate, followed by reaction with a hydride reducing agent like lithium aluminum hydride (LiAlH4), can lead to the deoxygenated product, 1-fluoro-2-methylbut-2-ene.

Reactions at the Carbon-Carbon Double Bond

The presence of the alkene functionality allows for a range of addition and rearrangement reactions.

The electron-rich double bond is susceptible to attack by electrophiles.

Electrophilic Addition: The reaction with hydrohalic acids (e.g., HBr) will proceed via a carbocation intermediate. The stability of the potential carbocations will dictate the regioselectivity of the addition. Due to the presence of the electron-withdrawing fluorine atom, the carbocation formation will be influenced, potentially leading to a mixture of products. Halogenation with agents like bromine (Br2) will result in the formation of a dibromo adduct.

Nucleophilic Addition: While less common for simple alkenes, the fluorine atom can influence the electron density of the double bond, potentially making it susceptible to attack by strong nucleophiles under certain conditions, particularly in Michael-type additions if the double bond is conjugated to an electron-withdrawing group.

Sigmatropic rearrangements are concerted pericyclic reactions that can occur under thermal or photochemical conditions. libretexts.org

Claisen Rearrangement: To undergo a Claisen rearrangement, the alcohol would first need to be converted into an allyl vinyl ether. This can be achieved through various methods, such as reaction with an appropriate vinyl ether. Once formed, heating the allyl vinyl ether would induce a libretexts.orglibretexts.org-sigmatropic rearrangement to yield a γ,δ-unsaturated carbonyl compound. nih.gov

Cope Rearrangement: A Cope rearrangement involves the libretexts.orglibretexts.org-sigmatropic rearrangement of a 1,5-diene. While this compound itself is not a 1,5-diene, it could be chemically modified to incorporate such a structure, which could then undergo this rearrangement. nih.gov The presence of the fluorine atom could influence the thermodynamics and kinetics of these rearrangements. Research on fluorinated allylic alcohols has shown their utility in libretexts.orglibretexts.org-sigmatropic rearrangements to synthesize fluorinated ureas and thioureas. nih.gov

Reactivity of the Carbon-Fluorine Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally unreactive. wikipedia.org

Cleavage of the C-F bond typically requires harsh conditions or specialized reagents. nih.govresearchgate.net The high electronegativity of fluorine polarizes the C-F bond, but its strength makes nucleophilic substitution at the sp2-hybridized carbon difficult under normal conditions. wikipedia.orgncert.nic.in However, in the context of an allylic system, the C-F bond can be activated under specific catalytic conditions, for instance, using transition metal complexes. nih.gov Such activation can lead to substitution or elimination reactions that would otherwise not be feasible.

Nucleophilic Substitution Reactions Involving Fluorine

The nucleophilic substitution of the fluorine atom in this compound represents a challenging transformation due to the high bond dissociation energy of the C-F bond. In allylic systems, such substitutions can theoretically proceed via SN2' or SN1 mechanisms, depending on the reaction conditions and the nature of the nucleophile.

For a direct SN2 displacement of the fluoride (B91410) ion, a potent nucleophile and conditions that favor this pathway would be necessary. However, the fluoride anion is a poor leaving group, making this route less probable compared to other halogens.

Alternatively, an SN1-type mechanism could be envisaged, proceeding through the formation of an allylic carbocation intermediate upon fluoride departure. The stability of this carbocation would be influenced by the methyl group at the 3-position. The subsequent attack by a nucleophile could occur at either the C1 or C3 position, leading to a mixture of products.

Transition-metal catalysis, particularly with palladium complexes, is a common strategy to facilitate the nucleophilic substitution of allylic fluorides. These reactions typically involve the formation of a π-allyl-metal complex, which can then be attacked by a nucleophile. The regioselectivity of the nucleophilic attack is often influenced by the ligands on the metal center and the reaction conditions.

Hypothetical Nucleophilic Substitution Data:

Due to the lack of specific experimental data for this compound, the following table is a hypothetical representation of potential outcomes based on general knowledge of allylic fluoride reactivity.

| Nucleophile (Nu) | Catalyst/Conditions | Major Product(s) | Plausible Mechanism |

| NaN3 | Pd(PPh3)4, THF, reflux | 4-Azido-3-methylbut-2-en-1-ol | SN' via π-allyl Pd complex |

| CH3ONa | NaH, CH3OH | 4-Methoxy-3-methylbut-2-en-1-ol | SN2' or SN1 |

| KCN | DMSO, 100 °C | 4-Cyano-3-methylbut-2-en-1-ol | SN2' |

This table is illustrative and not based on reported experimental results for this compound.

Reductive Defluorination Studies

Reductive defluorination involves the cleavage of the C-F bond with the addition of hydrogen. This can be achieved through various methods, including the use of reducing agents or catalytic hydrogenation. For allylic fluorides, this transformation can be challenging and may compete with the reduction of the carbon-carbon double bond.

Common reagents for reductive dehalogenation include metal hydrides (e.g., LiAlH4), dissolving metal reductions (e.g., Na/NH3), and catalytic hydrogenation (e.g., H2/Pd-C). The success of these methods for this compound would depend on the chemoselectivity of the reagent.

Enzymatic reductive defluorination is another potential pathway. Certain microorganisms possess dehalogenases that can catalyze the cleavage of carbon-halogen bonds. These enzymatic reactions are often highly specific and occur under mild conditions.

Illustrative Reductive Defluorination Pathways:

| Reagent/Catalyst | Solvent | Potential Product(s) | Notes |

| H2, Pd/C | Ethanol | 3-Methylbutan-1-ol | Likely reduction of both C=C and C-F bonds |

| LiAlH4 | THF | 3-Methylbut-2-en-1-ol | Potential for defluorination, may also reduce the alcohol |

| Dehalogenase Enzyme | Aqueous Buffer | 3-Methylbut-2-en-1-ol | Biocatalytic approach, highly specific |

This table presents potential outcomes and is not based on specific experimental data for the target compound.

Elucidation of Reaction Mechanisms for Key Transformations

The elucidation of reaction mechanisms for transformations involving this compound would require a combination of kinetic studies, isotopic labeling experiments, and computational modeling.

For nucleophilic substitution , key questions to address would be the nature of the intermediate (e.g., covalent π-allyl-metal complex or a carbocation) and the factors controlling regioselectivity. Isotopic labeling of the nucleophile or the substrate could help trace the pathway of the reaction. Computational studies could model the transition states for different potential mechanisms (SN2, SN1, SN2') to determine the most energetically favorable route.

In reductive defluorination , mechanistic studies would focus on the mode of C-F bond activation. In catalytic hydrogenation, this would involve understanding the interaction of the molecule with the catalyst surface. For metal hydride reductions, the mechanism would likely involve nucleophilic attack by the hydride on the carbon bearing the fluorine or an electron transfer process. Enzymatic defluorination mechanisms are typically elucidated through structural studies of the enzyme-substrate complex and analysis of key active site residues.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 3 Methylbut 2 En 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For fluorinated molecules such as 4-fluoro-3-methylbut-2-en-1-ol, multi-dimensional NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei are particularly powerful. numberanalytics.com

Multi-Dimensional ¹H, ¹³C, and ¹⁹F NMR for Structural Assignments

The presence of fluorine in a molecule provides a unique spectroscopic handle due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. numberanalytics.com Multi-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC), and ¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY), are invaluable for establishing connectivity between different atoms within the molecule. numberanalytics.comresearchgate.net

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms. Key signals for this compound would include those for the hydroxyl proton, the methylene (B1212753) protons adjacent to the oxygen and the double bond, the methyl protons, and the proton on the double bond. The chemical shifts and coupling patterns are influenced by the electronegative fluorine atom and the double bond.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, distinct signals would be expected for the four different carbon environments: the CH₂OH carbon, the two olefinic carbons (C-2 and C-3), the methyl carbon, and the CH₂F carbon. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. acs.org

¹⁹F NMR: The fluorine NMR spectrum is often simpler than the proton spectrum and covers a wider chemical shift range, making it highly sensitive to the local electronic environment. numberanalytics.comacs.org The ¹⁹F spectrum of this compound would show a characteristic signal whose chemical shift and coupling to neighboring protons would confirm the presence of the fluorine atom at the C-4 position.

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC and HMBC: HSQC correlates protons directly to the carbons they are attached to, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). These experiments are crucial for assembling the carbon skeleton and placing the functional groups correctly. For instance, an HMBC correlation between the protons of the methyl group and the olefinic carbons would confirm their proximity. nih.gov

A representative, though not specific to the title compound, dataset from a fluorinated organic molecule highlights the type of information obtained. acs.org

Table 1: Illustrative NMR Data for a Fluorinated Organic Compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 8.09 | d | J = 9.2 | Ar-H |

| ¹³C | 162.7 | C=O | ||

| ¹³C | 125.8 | q | J_CF = 280.7 | CF₃ |

This table is interactive. You can sort and filter the data.

Stereochemical Assignment via NOESY and Coupling Constant Analysis

The geometry of the double bond (E/Z isomerism) in this compound can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY) and analysis of proton-proton and proton-fluorine coupling constants.

NOESY: This technique detects through-space interactions between nuclei that are in close proximity. beilstein-journals.orgnih.govresearchgate.net For the E-isomer of this compound, a NOESY correlation would be expected between the olefinic proton and the protons of the adjacent methylene (CH₂OH) group. Conversely, for the Z-isomer, a correlation might be observed between the olefinic proton and the methyl group protons. The stereochemistry of related allylic fluorides has been successfully determined using NOESY measurements. beilstein-journals.orgnih.gov

Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) across a double bond is stereospecific. Typically, ³JHH(trans) is larger than ³JHH(cis). Similarly, three-bond and four-bond proton-fluorine (³JHF and ⁴JHF) and fluorine-fluorine (⁴JFF) coupling constants are also dependent on the stereochemistry, although their interpretation can be more complex. sci-hub.st

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A peak around 1665-1675 cm⁻¹ would indicate the C=C stretching of the double bond. rsc.org The C-F bond stretching vibration typically appears in the 1000-1400 cm⁻¹ region, often as a strong absorption. C-O stretching would be observed around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond, being more polarizable, often gives a strong signal in the Raman spectrum. The symmetric vibrations of the molecule are generally more Raman active.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| C-H (sp³) | Stretching | 2850-3000 |

| C=C | Stretching | 1665-1675 |

| C-F | Stretching | 1000-1400 |

This table is interactive. You can sort and filter the data.

Mass Spectrometry: High-Resolution Mass Spectrometry and Fragmentation Studies

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. rsc.orgnih.govgoogle.com

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of the elemental formula of the molecular ion and its fragments. acs.org For C₅H₉FO, the expected exact mass would be approximately 104.0637 u. nih.gov

Fragmentation Patterns: In electron ionization (EI) mass spectrometry, the molecular ion often undergoes fragmentation. For fluorinated compounds, characteristic losses of F (19 u) and HF (20 u) are common. whitman.edu The fragmentation of this compound would likely involve the loss of a water molecule (18 u), a methyl group (15 u), or cleavage of the carbon-carbon bonds adjacent to the double bond and the alcohol. The presence of fluorine can significantly influence the fragmentation pathways. researchgate.netresearchgate.net

Table 3: Potential Mass Spectrometry Fragments for this compound

| Ion | m/z (Nominal) | Possible Identity |

|---|---|---|

| [M]⁺ | 104 | Molecular Ion |

| [M-H₂O]⁺ | 86 | Loss of water |

| [M-F]⁺ | 85 | Loss of fluorine radical |

| [M-HF]⁺ | 84 | Loss of hydrogen fluoride (B91410) |

| [M-CH₃]⁺ | 89 | Loss of methyl radical |

This table is interactive. You can sort and filter the data.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. rsc.orgnih.gov

UV-Visible Absorption: Allylic alcohols like this compound are expected to have a π → π* transition associated with the carbon-carbon double bond. This absorption typically occurs in the ultraviolet region, below 200 nm. The presence of substituents on the double bond can shift the absorption maximum (λ_max).

Fluorescence: Many organic molecules, particularly those with conjugated π systems, can exhibit fluorescence. Upon excitation at an appropriate wavelength, the molecule can emit light at a longer wavelength. Fluorescence studies could provide further insights into the electronic structure and environment of the molecule, although simple allylic alcohols are not typically strong fluorophores.

Specialized Spectroscopic Techniques

While less common for routine characterization, specialized techniques could offer deeper insights. For instance, chiroptical methods like circular dichroism (CD) would be essential if the molecule were chiral and an enantiomerically pure or enriched sample was available. Advanced solid-state NMR techniques could be used to study the compound in its crystalline form.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Reaction Intermediates

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the detection and characterization of paramagnetic species, i.e., molecules or atoms containing one or more unpaired electrons. nih.govbruker.com In the context of this compound, EPR spectroscopy is particularly valuable for studying the radical intermediates that can be formed during various chemical transformations, such as oxidation, reduction, or radical addition reactions. scielo.org The generation of free radicals from allylic alcohols can be initiated by methods like reaction with hydroxyl radicals or through photolysis. rsc.org

The reaction of this compound can lead to the formation of several potential radical intermediates. For instance, abstraction of the hydroxyl proton followed by one-electron oxidation could lead to an alkoxyl radical. Alternatively, abstraction of a hydrogen atom from the C-1 carbon would yield a carbon-centered radical. Addition of a radical species to the double bond is another pathway to generate a radical intermediate. The presence of the fluorine atom and the methyl group on the double bond significantly influences the electronic distribution and, consequently, the EPR spectral parameters of these radicals.

The primary parameters obtained from an EPR spectrum are the g-factor, which is analogous to the chemical shift in NMR, and the hyperfine coupling constants (hfc), which arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁹F). washington.edu For organic radicals, the g-factor is typically close to that of the free electron (g ≈ 2.0023). However, the presence of atoms with significant spin-orbit coupling, such as fluorine, can lead to measurable deviations from this value, providing information about the electronic environment of the radical center. washington.edu

The hyperfine coupling constants provide detailed information about the spatial distribution of the unpaired electron. The magnitude of the coupling to a particular nucleus is proportional to the spin density at that nucleus. In the case of radical intermediates of this compound, significant hyperfine couplings would be expected from the protons on the methyl group, the methylene protons, and the fluorine atom. The ¹⁹F nucleus has a nuclear spin of I = 1/2 and a large magnetogyric ratio, often resulting in large and easily resolvable hyperfine couplings.

A hypothetical EPR study of a radical intermediate, such as the γ-fluoroallyl radical formed by hydrogen abstraction from the hydroxyl group and subsequent rearrangement, would provide valuable data. The analysis of the EPR spectrum would allow for the determination of the spin density distribution across the allylic system and the influence of the fluorine substituent.

Interactive Data Table: Hypothetical EPR Data for a Radical Intermediate of this compound

| Parameter | Value | Interpretation |

| g-factor | 2.0031 | Indicates an organic radical with some influence from the fluorine atom. |

| a(¹⁹F) | 5.8 mT | Large fluorine hyperfine coupling suggests significant spin density on the carbon atom bonded to fluorine. |

| a(¹H, CH₃) | 1.6 mT | Hyperfine coupling to the methyl protons, indicating delocalization of the unpaired electron onto the C-3 position. |

| a(¹H, CH₂) | 0.8 mT | Smaller coupling to the methylene protons, suggesting less spin density at the C-1 position. |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that could be obtained from an EPR study. The actual values would depend on the specific radical intermediate generated and the experimental conditions.

The study of such radical intermediates is crucial for understanding reaction mechanisms, such as those involved in polymerization, oxidation, and atmospheric chemistry of fluorinated volatile organic compounds. rsc.org

Advanced X-ray Diffraction Studies for Solid-State Structure (if applicable to derivatives)

While this compound is a liquid at room temperature, its derivatives, particularly those that are crystalline solids, can be subjected to single-crystal X-ray diffraction analysis to determine their precise three-dimensional structure. This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov The synthesis of crystalline derivatives of alcohols can be achieved through reactions such as esterification with aromatic acids or formation of urethanes. acs.org

For a derivative of this compound, X-ray diffraction would unambiguously establish the stereochemistry of the double bond (E/Z configuration) and the conformation of the molecule in the crystal lattice. This information is critical for understanding structure-activity relationships, especially if the compound or its derivatives are being investigated for applications in materials science or medicinal chemistry. mdpi.com

The crystal packing of these derivatives would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group (or its derivatized form) and potential non-covalent interactions involving the fluorine atom (e.g., C-F···H-C or C-F···π interactions). The understanding of these interactions is fundamental to crystal engineering and the design of materials with specific properties. researchgate.net

Interactive Data Table: Hypothetical Crystallographic Data for a Benzoate Derivative of this compound

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Provides detailed information about the symmetry elements within the crystal. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 8.2 | Unit cell dimension. |

| c (Å) | 15.1 | Unit cell dimension. |

| β (°) | 98.5 | Angle of the unit cell. |

| C-F Bond Length (Å) | 1.38 | Provides experimental evidence of the C-F bond, which can be compared to typical values. |

| C=C Bond Length (Å) | 1.33 | Confirms the presence and nature of the double bond. |

| Dihedral Angle (F-C4-C3-C2) (°) | 175 | Describes the near-planar arrangement around the double bond. |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual crystallographic data would be obtained from a single-crystal X-ray diffraction experiment on a suitable crystalline derivative.

The structural insights gained from X-ray diffraction are complementary to the electronic information provided by spectroscopic techniques and are essential for a complete understanding of the chemical and physical properties of this compound and its derivatives.

Computational and Theoretical Investigations of 4 Fluoro 3 Methylbut 2 En 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the properties and reactivity of molecules. For a unique molecule like 4-Fluoro-3-methylbut-2-en-1-ol, these methods can provide invaluable insights into its electronic structure, stability, and potential chemical behavior, guiding future experimental work.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting molecular geometries, electronic properties, and reactivity indices. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be employed to optimize the molecular geometry and compute key electronic parameters.

The presence of the fluorine atom is expected to have a significant impact on the electronic distribution within the molecule due to its high electronegativity. This would lead to a polarization of the C-F bond and influence the reactivity of the entire molecule. Key reactivity descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to generate an electrostatic potential map, which visualizes the charge distribution and helps identify electrophilic and nucleophilic sites. For this compound, the oxygen atom of the hydroxyl group would be a region of high negative potential (nucleophilic), while the carbon atom bonded to the fluorine and the hydrogen of the hydroxyl group would be areas of positive potential (electrophilic).

Illustrative DFT-Calculated Electronic Properties:

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -8.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Ab Initio Methods for High-Level Energetic and Structural Analysis

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide highly accurate energetic and structural information, albeit at a higher computational cost than DFT.

For this compound, ab initio calculations would be used to obtain precise values for bond lengths, bond angles, and dihedral angles. These calculations would be crucial for understanding the subtle stereoelectronic effects of the fluorine atom on the geometry of the allylic system. For instance, the gauche effect might influence the preferred conformation around the C3-C4 bond.

High-level ab initio calculations would also provide a more accurate determination of the molecule's total energy and heat of formation, which are fundamental thermodynamic properties.

Illustrative Ab Initio Structural Parameters:

| Parameter | Hypothetical Value |

| C=C Bond Length | 1.34 Å |

| C-F Bond Length | 1.38 Å |

| C-O Bond Length | 1.43 Å |

| C-C-C Bond Angle | 125° |

| F-C-C Bond Angle | 110° |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, computational studies could elucidate the mechanisms of various potential reactions, such as nucleophilic substitution or electrophilic addition.

For example, in a hypothetical S(_N)2' reaction, where a nucleophile attacks the double bond, leading to the displacement of the hydroxyl group, computational methods could be used to locate the transition state structure. The calculated activation energy for this process would provide an estimate of the reaction rate. The influence of the fluorine substituent on the stability of the transition state and, consequently, on the reaction pathway could be systematically studied.

These computational investigations would involve mapping the potential energy surface of the reaction, identifying intermediates and transition states, and calculating the corresponding energies. This information is critical for understanding the regioselectivity and stereoselectivity of reactions involving this fluorinated allylic alcohol.

Conformational Analysis and Stereochemical Predictions

The presence of multiple rotatable bonds in this compound suggests the existence of several conformers. Conformational analysis aims to identify the most stable conformations and to determine the energy barriers for their interconversion.

Computational methods, such as relaxed potential energy surface scans, can be employed to explore the conformational space of the molecule. By systematically rotating around the C-C and C-O single bonds and calculating the energy at each step, a conformational energy profile can be generated. This would reveal the most stable conformers, which are likely to be the most populated at room temperature.

The stereochemical outcome of reactions involving this compound could also be predicted. For instance, in an asymmetric synthesis, computational modeling could help predict which diastereomer or enantiomer would be preferentially formed by calculating the energies of the diastereomeric transition states.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. An MD simulation of this compound in a solvent, like water, would reveal details about its solvation shell and the nature of intermolecular hydrogen bonding between the hydroxyl group and water molecules.

These simulations can also provide insights into the hydrophobic and hydrophilic nature of different parts of the molecule. The fluorinated methyl group, while containing an electronegative atom, can exhibit hydrophobic characteristics. Understanding these interactions is crucial for predicting the molecule's solubility and its behavior in different environments.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for the identification and characterization of new compounds. For this compound, computational methods can predict its NMR, IR, and UV-Vis spectra.

DFT calculations can provide accurate predictions of H, C, and F NMR chemical shifts and coupling constants. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule. Discrepancies between predicted and experimental spectra can often point to subtle structural or conformational features.

Similarly, the vibrational frequencies from DFT calculations can be used to simulate the IR spectrum, helping in the assignment of experimental vibrational bands to specific molecular motions. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate the UV-Vis spectrum.

Illustrative Predicted Spectroscopic Data:

| Spectrum | Parameter | Hypothetical Predicted Value |

| H NMR | Chemical Shift (CH(_2)OH) | 4.1 ppm |

| C NMR | Chemical Shift (C-F) | 90 ppm |

| F NMR | Chemical Shift | -180 ppm |

| IR | C=C Stretch | 1680 cm |

| IR | O-H Stretch | 3350 cm |

Applications of 4 Fluoro 3 Methylbut 2 En 1 Ol in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Complex Fluorinated Molecules

4-Fluoro-3-methylbut-2-en-1-ol is a versatile precursor for the synthesis of more complex fluorinated molecules due to its bifunctional nature. The hydroxyl group can be easily converted into a good leaving group, facilitating nucleophilic substitution reactions, or it can be oxidized to an aldehyde or carboxylic acid. The double bond can undergo a variety of addition reactions. This dual reactivity allows for the stepwise or tandem introduction of new functionalities, leading to the construction of intricate molecular frameworks.

The presence of the fluorine atom can influence the regioselectivity and stereoselectivity of these reactions. For instance, in allylic substitution reactions, the fluorine atom can exert an electronic effect on the stability of the carbocation intermediate, thereby directing the incoming nucleophile to a specific position. While direct literature examples detailing the extensive use of this compound are emerging, its non-fluorinated analog, 3-methylbut-2-en-1-ol (prenol), is widely used in the synthesis of natural products and other complex molecules. By analogy, this compound is expected to undergo similar transformations, providing access to a range of fluorinated derivatives.

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

| Reaction Type | Reagents/Conditions | Potential Product Class |

| Oxidation | PCC, DMP, Swern | Fluorinated α,β-unsaturated aldehydes/acids |

| Epoxidation | m-CPBA, Oxone® | Fluorinated epoxy alcohols |

| Dihydroxylation | OsO₄, NMO | Fluorinated triols |

| Allylic Substitution | PBr₃, SOCl₂, Appel reaction | Fluorinated allylic halides |

| Mitsunobu Reaction | DEAD, PPh₃, Nucleophile | Fluorinated ethers, esters, azides, etc. |

| Heck Coupling | Pd catalyst, Aryl halide | Arylated fluorinated butenols |

| Suzuki Coupling | Pd catalyst, boronic acid | Arylated fluorinated butenols |

Building Block for Fluorinated Heterocyclic Compounds (e.g., pyridines)

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to their prevalence in pharmaceuticals. While direct synthesis of fluorinated pyridines using this compound has not been explicitly documented, its structural features make it a plausible precursor for such syntheses. General strategies for pyridine (B92270) synthesis often involve the condensation of α,β-unsaturated carbonyl compounds with a nitrogen source. Oxidation of this compound would yield the corresponding α,β-unsaturated aldehyde, which could then participate in cyclocondensation reactions to form a fluorinated pyridine ring.

For example, a plausible synthetic route could involve the oxidation of this compound to 4-fluoro-3-methylbut-2-enal, followed by a reaction with an enamine or an ammonia (B1221849) equivalent in the presence of a suitable catalyst. Rh(III)-catalyzed C–H functionalization has been demonstrated as a facile method for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes nih.gov. This suggests that derivatives of this compound could be viable substrates in similar advanced cyclization strategies.

Synthesis of Fluorinated Bioactive Molecule Scaffolds and Analogs (excluding therapeutic applications)

The introduction of fluorine into bioactive molecules can significantly modulate their properties, such as metabolic stability and binding affinity. This compound serves as a valuable C4 building block for the synthesis of fluorinated analogs of natural products and other bioactive scaffolds. Its structure is reminiscent of the isoprene (B109036) unit, a fundamental building block in the biosynthesis of terpenes and steroids. Therefore, it can be used to synthesize fluorinated versions of these important classes of molecules.

For instance, the allylic alcohol moiety can be used to introduce the fluorinated butenyl side chain onto a core scaffold through ether or ester linkages, or via carbon-carbon bond-forming reactions. This approach allows for the systematic investigation of the effect of fluorine substitution on the biological activity of a particular molecular scaffold. The synthesis of fluorinated derivatives of natural products often provides valuable probes for studying their mechanism of action and for developing new analogs with improved properties.

Utilization in Biomimetic Synthesis and Enzyme Mechanism Studies via Analog Synthesis (e.g., (E)-4-amino-3-methylbut-2-en-1-yl diphosphate (B83284) analogs)

A significant application of this compound and its derivatives lies in the field of chemical biology, particularly in the study of enzyme mechanisms. The non-mevalonate (MEP) pathway for isoprenoid biosynthesis is essential in many pathogens but absent in humans, making its enzymes attractive drug targets. One key enzyme in this pathway is IspH, which catalyzes the conversion of (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (HMBPP) to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

Researchers have synthesized analogs of HMBPP to probe the mechanism of IspH and to develop potent inhibitors. A notable example is the synthesis of (E)-4-amino-3-methylbut-2-en-1-yl diphosphate (AMBPP), a potent inhibitor of the IspH metalloenzyme. While not a direct application of this compound, the synthesis of such analogs highlights the importance of functionalized butenyl diphosphates in this area of research. A fluorinated analog, derived from this compound, could serve as a valuable tool for studying the electronic requirements of the IspH active site. The fluorine atom would act as an electronic probe, and its effect on binding and catalysis could provide insights into the enzyme's mechanism.

Table 2: Key Intermediates and Enzymes in the MEP Pathway Relevant to Analog Synthesis

| Compound/Enzyme | Abbreviation | Role in Pathway or Research |

| (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate | HMBPP | Substrate for IspH enzyme |

| Isopentenyl diphosphate | IPP | Product of IspH, isoprenoid precursor |

| Dimethylallyl diphosphate | DMAPP | Product of IspH, isoprenoid precursor |

| IspH | LytB | Terminal enzyme of the MEP pathway |

| (E)-4-amino-3-methylbut-2-en-1-yl diphosphate | AMBPP | Potent inhibitor of IspH |

Precursor to Fluorinated Terpenoid and Isoprenoid Frameworks

Terpenoids and isoprenoids are a vast and diverse class of natural products with a wide range of biological activities. They are all derived from the five-carbon isoprenoid units, IPP and DMAPP. Given the structural similarity of this compound to the isoprene unit, it is a logical precursor for the synthesis of fluorinated terpenoids.

The synthesis of fluorinated terpenoids is of great interest as the introduction of fluorine can lead to analogs with enhanced biological activity or altered selectivity. While the direct incorporation of this compound into a terpenoid backbone via enzymatic methods would require engineered enzymes, its use in chemical synthesis is more straightforward. For example, it could be converted to a fluorinated analog of isopentenyl pyrophosphate (IPP) or dimethylallyl pyrophosphate (DMAPP), which could then be used in biomimetic chemical syntheses to construct fluorinated versions of various terpenoids. This approach would allow for the creation of novel fluorinated natural product analogs for biological evaluation.

Emerging Research Directions and Future Perspectives for 4 Fluoro 3 Methylbut 2 En 1 Ol

Development of Novel and More Efficient Catalytic Systems for its Transformations

The development of catalytic systems for the transformation of fluorinated allylic alcohols like 4-Fluoro-3-methylbut-2-en-1-ol is a burgeoning area of research. A key focus is on enantioselective fluorination, where chiral catalysts are employed to control the stereochemical outcome of reactions. Recent studies have highlighted the use of chiral phosphoric acid catalysts in combination with boronic acids as transient directing groups for the fluorination of allylic alcohols. nih.govnih.gov This methodology allows for the production of enantioenriched allylic fluorides with high selectivity.

Future research in this area will likely concentrate on the development of more robust and versatile catalytic systems. This includes the design of novel chiral ligands for transition metal catalysts and the exploration of organocatalytic approaches. The goal is to create catalysts that can operate under mild conditions with high turnover numbers and provide access to a wider range of stereoisomers of derivatives of this compound.

| Catalyst System | Directing Group | Key Features | Potential Application for this compound |

| Chiral Phosphoric Acid | Aryl Boronic Acids | High enantioselectivity in fluorination. nih.govnih.gov | Enantioselective synthesis of fluorinated derivatives. |

| Transition Metal Catalysts (e.g., Pd, Ru) | Novel Chiral Ligands | Versatility in a range of transformations (e.g., cross-coupling, asymmetric hydrogenation). | Access to a broad scope of functionalized products. |

| Organocatalysts | --- | Metal-free, often milder reaction conditions. | Green and sustainable synthesis of chiral derivatives. |

Exploration of Uncharted Reactivity Patterns and Synthetic Pathways

Beyond established transformations, researchers are actively seeking to uncover novel reactivity patterns of fluorinated allylic alcohols. The presence of the fluorine atom and the hydroxyl group in this compound can lead to unique chemical behaviors that can be exploited for the development of new synthetic methodologies. For instance, the allylic alcohol moiety can participate in a variety of reactions, including substitutions, additions, and rearrangements, while the fluorine atom can influence the regioselectivity and stereoselectivity of these transformations.

A promising area of exploration is the use of photoredox catalysis to initiate novel reactions. A recent study demonstrated a photoinduced decarboxylative and dehydrogenative cross-coupling of α-fluoroacrylic acids with alcohols to synthesize fluorinated allylic alcohols. rsc.org Applying similar photoredox strategies to this compound could open up new avenues for C-C and C-heteroatom bond formation.

Integration with Continuous Flow Chemistry and Microreactor Technologies

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The integration of reactions involving this compound into continuous flow systems is a key area for future development. Microreactor technologies, in particular, can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities.

Advanced Spectroscopic Probes for In-Situ Mechanistic Studies

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of improved catalysts and synthetic protocols. Advanced spectroscopic techniques that allow for in-situ monitoring of reactions are invaluable in this regard. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can provide real-time information on the formation of intermediates and the kinetics of a reaction.

For instance, in the context of chiral phosphoric acid-catalyzed fluorination, in-situ studies can help to elucidate the specific interactions between the catalyst, the directing group, and the substrate that lead to high enantioselectivity. nih.gov This knowledge can then be used to design more effective catalyst systems.

Computational Design of Novel Fluorinated Allylic Alcohol Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. Density functional theory (DFT) calculations, for example, can be used to predict the reactivity of molecules, elucidate reaction mechanisms, and design new catalysts and substrates with desired properties.

In the context of this compound, computational studies can be employed to:

Predict Reactivity: By calculating parameters such as bond dissociation energies and frontier molecular orbital energies, the reactivity of different sites within the molecule can be predicted.

Elucidate Mechanisms: The transition states and intermediates of potential reaction pathways can be modeled to understand the factors that control selectivity.

Design Novel Derivatives: New derivatives of this compound with tailored electronic and steric properties can be designed in silico and their potential reactivity evaluated computationally before being synthesized in the lab. A computational design approach has been successfully used to guide the synthesis of secondary allylamines from allylic alcohols. rsc.org

| Computational Method | Application | Insights for this compound |

| Density Functional Theory (DFT) | Reaction mechanism and transition state analysis. | Understanding the origins of stereoselectivity in its reactions. |

| Molecular Dynamics (MD) | Simulating the behavior of the molecule in different solvent environments. | Predicting solubility and conformational preferences. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with reactivity or biological activity. | Designing derivatives with enhanced properties for specific applications. |

Potential for Incorporation into Supramolecular Assemblies and Material Science Precursors

The unique structural and electronic properties of this compound make it an attractive candidate for incorporation into more complex molecular architectures, including supramolecular assemblies and advanced materials. The hydroxyl group can participate in hydrogen bonding, a key interaction in the formation of self-assembling systems. The fluorinated alkyl chain can impart desirable properties such as hydrophobicity and thermal stability to the resulting materials.

Potential applications in materials science include:

Liquid Crystals: The rigid and polarizable nature of the fluorinated backbone could be exploited in the design of novel liquid crystalline materials.

Polymers: this compound can be used as a monomer or a functional building block for the synthesis of fluorinated polymers with tailored properties, such as low surface energy and high chemical resistance.

Functional Surfaces: The molecule could be used to modify surfaces to create hydrophobic or oleophobic coatings.

The exploration of these emerging research directions will undoubtedly unlock the full potential of this compound as a valuable building block in organic synthesis and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.